Cas no 886508-13-0 (2-(3-methoxyphenyl)pyridin-3-amine)

2-(3-methoxyphenyl)pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methoxyphenyl)-pyridin-3-amine
- 3-AMINO-2-(3-METHOXYPHENYL)PYRIDINE
- 2-(3-methoxyphenyl)pyridin-3-amine
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- MDL: MFCD06740304
- Inchi: 1S/C12H12N2O/c1-15-10-5-2-4-9(8-10)12-11(13)6-3-7-14-12/h2-8H,13H2,1H3
- InChI Key: RHZPBELWPGEREE-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(OC)=C2)=NC=CC=C1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
2-(3-methoxyphenyl)pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774378-250mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 250mg |
$155 | 2024-06-06 | |
eNovation Chemicals LLC | D774378-1g |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 1g |
$225 | 2024-06-06 | |
Aaron | AR01DJNW-250mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 250mg |
$500.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132626-250mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 97% | 250mg |
¥929.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132626-100mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 97% | 100mg |
¥546.00 | 2024-04-26 | |
Aaron | AR01DJNW-1g |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 1g |
$800.00 | 2025-02-09 | |
1PlusChem | 1P01DJFK-1g |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 1g |
$192.00 | 2024-04-20 | |
1PlusChem | 1P01DJFK-100mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 100mg |
$68.00 | 2024-04-20 | |
A2B Chem LLC | AX10528-250mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 250mg |
$110.00 | 2024-04-19 | |
eNovation Chemicals LLC | D774378-500mg |
2-(3-methoxyphenyl)pyridin-3-amine |
886508-13-0 | 95% | 500mg |
$195 | 2024-06-06 |
2-(3-methoxyphenyl)pyridin-3-amine Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
Additional information on 2-(3-methoxyphenyl)pyridin-3-amine
Recent Advances in the Study of 2-(3-methoxyphenyl)pyridin-3-amine (CAS: 886508-13-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-methoxyphenyl)pyridin-3-amine (CAS: 886508-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by a pyridine ring substituted with a methoxyphenyl group, has been the subject of multiple studies aimed at elucidating its biological activity, pharmacokinetic properties, and potential as a drug candidate. Recent literature highlights its role as a key intermediate in the synthesis of more complex molecules with diverse pharmacological effects.
One of the most notable findings in recent research is the compound's interaction with specific enzyme targets, particularly those involved in inflammatory and neurodegenerative pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(3-methoxyphenyl)pyridin-3-amine exhibit inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in the development of novel anti-inflammatory agents. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, providing a foundation for further structural optimization.
In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute reported that 2-(3-methoxyphenyl)pyridin-3-amine derivatives show promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of apoptosis-related proteins, as evidenced by Western blot and flow cytometry analyses. These findings were further corroborated by in vivo studies using xenograft models, where the compound demonstrated reduced tumor growth with minimal toxicity.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 2-(3-methoxyphenyl)pyridin-3-amine. A 2024 paper in Organic Process Research & Development detailed a novel catalytic system that improves the yield and purity of the compound while reducing environmental impact. The methodology employs a palladium-catalyzed cross-coupling reaction, optimized for scalability, which addresses previous challenges associated with the synthesis of this intermediate. This development is particularly significant for pharmaceutical companies looking to incorporate the compound into larger-scale drug discovery programs.
Despite these promising developments, challenges remain in the clinical translation of 2-(3-methoxyphenyl)pyridin-3-amine-based therapeutics. Current research is focusing on improving the compound's bioavailability and metabolic stability, as initial pharmacokinetic studies revealed rapid clearance in animal models. Several academic and industrial research groups are actively working on prodrug strategies and formulation approaches to overcome these limitations. The ongoing studies are expected to provide critical insights that could accelerate the transition of this compound from bench to bedside.
In conclusion, 2-(3-methoxyphenyl)pyridin-3-amine (CAS: 886508-13-0) represents a versatile scaffold with multiple therapeutic potentials. The recent surge in research publications and patent applications related to this compound underscores its importance in modern drug discovery. As investigations continue to unravel its full pharmacological profile and optimize its drug-like properties, this molecule may soon emerge as a cornerstone in the development of new treatments for inflammation, cancer, and possibly other disease areas.
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